Quinine, n-propyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinine, n-propyl bromide: is an organobromine compound with the chemical formula CH₃CH₂CH₂Br. It is a colorless liquid that is used as a solvent and has a characteristic hydrocarbon odor. This compound has gained industrial importance due to its applications in various fields, including agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: One common method involves treating n-propanol with a mixture of hydrobromic acid and sulfuric acid. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O} ]

Alternate Synthetic Routes: Other methods include treating n-propanol with phosphorus tribromide or using a Hunsdiecker reaction with butyric acid.

Industrial Production Methods:

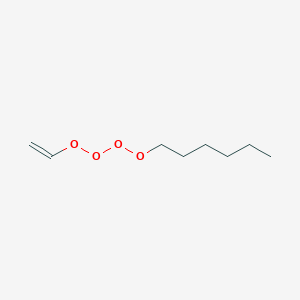

Free-Radical Addition: Industrial routes often involve free-radical additions to the corresponding alkenes, yielding the anti-Markovnikov product.

Improved Industrial Process: An efficient, cost-effective, and industrially scalable method involves starting from n-propanol, liquid bromine, and sulfur with yields up to 95%.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: n-propyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Conditions often involve strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products:

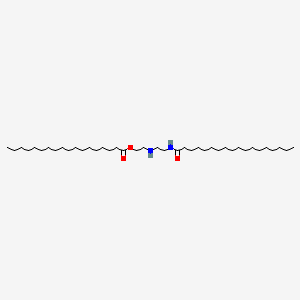

Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.

Elimination: The major product is propene (CH₃CH=CH₂).

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

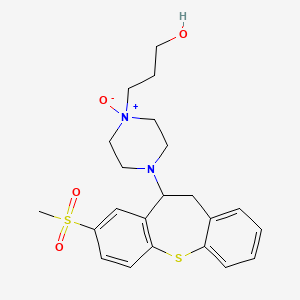

Quinine:

- The precise mechanism of action of quinine is not fully understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin, thereby inhibiting nucleic acid and protein synthesis .

n-Propyl Bromide:

Comparison with Similar Compounds

- Bromoethane (C₂H₅Br)

- 2-Bromopropane (CH₃CHBrCH₃)

- tert-Butyl bromide (C₄H₉Br)

- 1-Bromobutane (C₄H₉Br)

- 2-Bromobutane (C₄H₉Br)

Comparison:

- Reactivity: n-propyl bromide is more reactive than bromoethane but less reactive than 2-bromopropane due to the position of the bromine atom.

- Applications: While all these compounds are used as solvents, n-propyl bromide is particularly valued for its low toxicity and chemical stability .

Properties

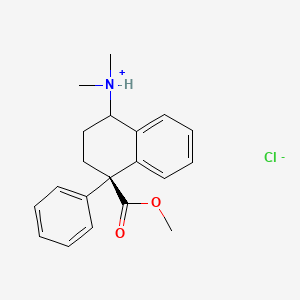

CAS No. |

63717-12-4 |

|---|---|

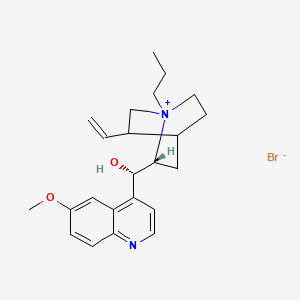

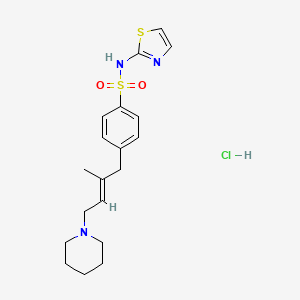

Molecular Formula |

C23H31BrN2O2 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |

InChI |

InChI=1S/C23H31N2O2.BrH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |

InChI Key |

DSXBQRQLQMPKOA-XJXJHPFJSA-M |

Isomeric SMILES |

CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |

Canonical SMILES |

CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)

![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)

![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)